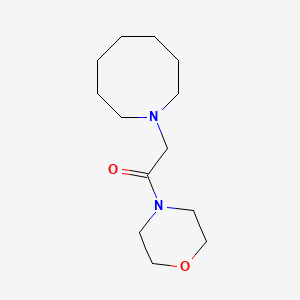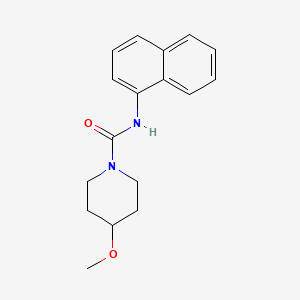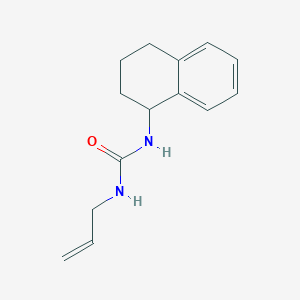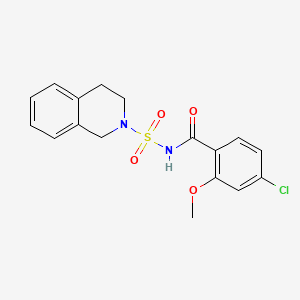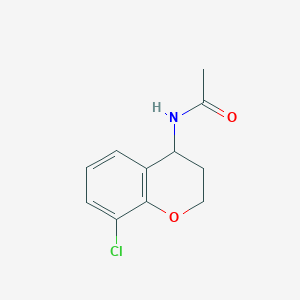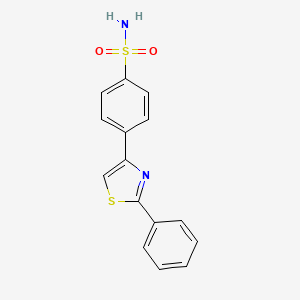
4-(2-Phenyl-1,3-thiazol-4-yl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Phenyl-1,3-thiazol-4-yl)benzenesulfonamide, also known as PTB or PTB-sulfonamide, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is a sulfonamide derivative that contains a thiazole ring and a phenyl group, which gives it unique properties that make it useful in a variety of biological and chemical studies.
作用机制
The mechanism of action of 4-(2-Phenyl-1,3-thiazol-4-yl)benzenesulfonamide-sulfonamide involves its binding to the HIF-1α/p300/CBP complex, which prevents the recruitment of p300/CBP to the complex and inhibits the transcriptional activity of HIF-1α. This results in the downregulation of HIF-1α target genes and the inhibition of cellular processes such as angiogenesis and glycolysis.
Biochemical and Physiological Effects:
4-(2-Phenyl-1,3-thiazol-4-yl)benzenesulfonamide-sulfonamide has been shown to have a number of biochemical and physiological effects in various cell types and animal models. These effects include the inhibition of angiogenesis, the induction of apoptosis, and the inhibition of tumor growth. Additionally, 4-(2-Phenyl-1,3-thiazol-4-yl)benzenesulfonamide-sulfonamide has been shown to have anti-inflammatory and anti-fibrotic effects in animal models of lung injury and fibrosis.
实验室实验的优点和局限性
One of the main advantages of 4-(2-Phenyl-1,3-thiazol-4-yl)benzenesulfonamide-sulfonamide is its selectivity for the HIF-1α/p300/CBP complex, which makes it a useful tool for studying the role of this complex in various biological processes. Additionally, 4-(2-Phenyl-1,3-thiazol-4-yl)benzenesulfonamide-sulfonamide has been shown to have good pharmacokinetic properties and can be administered orally or intravenously.
However, one limitation of 4-(2-Phenyl-1,3-thiazol-4-yl)benzenesulfonamide-sulfonamide is its potential toxicity, as it has been shown to induce liver toxicity in animal models at high doses. Additionally, the selectivity of 4-(2-Phenyl-1,3-thiazol-4-yl)benzenesulfonamide-sulfonamide for the HIF-1α/p300/CBP complex may limit its usefulness in studying other protein-protein interactions.
未来方向
There are several future directions for research on 4-(2-Phenyl-1,3-thiazol-4-yl)benzenesulfonamide-sulfonamide. One area of interest is the development of more potent and selective inhibitors of the HIF-1α/p300/CBP complex, which could have therapeutic applications in cancer and other diseases. Additionally, further studies are needed to fully understand the mechanisms underlying the anti-inflammatory and anti-fibrotic effects of 4-(2-Phenyl-1,3-thiazol-4-yl)benzenesulfonamide-sulfonamide, which could lead to the development of novel therapies for lung injury and fibrosis. Finally, the potential toxicity of 4-(2-Phenyl-1,3-thiazol-4-yl)benzenesulfonamide-sulfonamide should be further investigated to determine its safety and tolerability in human subjects.
合成方法
The synthesis of 4-(2-Phenyl-1,3-thiazol-4-yl)benzenesulfonamide-sulfonamide involves the reaction of 2-phenyl-1,3-thiazole-4-carboxylic acid with benzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of 4-(2-Phenyl-1,3-thiazol-4-yl)benzenesulfonamide-sulfonamide as a white crystalline solid with a high yield.
科学研究应用
4-(2-Phenyl-1,3-thiazol-4-yl)benzenesulfonamide-sulfonamide has been widely used in scientific research as a tool compound for studying protein-protein interactions. It has been shown to selectively inhibit the interaction between the transcription factor HIF-1α and its co-activator p300/CBP, which is involved in the regulation of genes related to angiogenesis, metabolism, and cell survival.
属性
IUPAC Name |
4-(2-phenyl-1,3-thiazol-4-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2S2/c16-21(18,19)13-8-6-11(7-9-13)14-10-20-15(17-14)12-4-2-1-3-5-12/h1-10H,(H2,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJVJHAIMXCAMDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)C3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

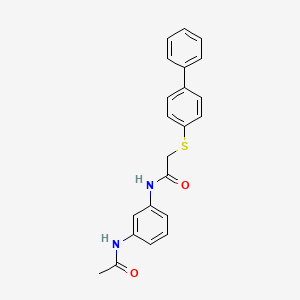
![Phenyl-[4-(1,3-thiazol-4-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7566242.png)

![2-[4-[(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)amino]piperidin-1-yl]-N-propylacetamide](/img/structure/B7566256.png)
![2-chloro-N-[2-[(2-chloropyridine-4-carbonyl)amino]-2-cyclopropylethyl]pyridine-4-carboxamide](/img/structure/B7566257.png)
![N-[[1-(4-fluorophenyl)cyclohexyl]methyl]-4-oxo-3H-phthalazine-1-carboxamide](/img/structure/B7566265.png)
![4-[2-(4-Methylanilino)-1,3-thiazol-4-yl]benzenesulfonamide](/img/structure/B7566272.png)
